molecular formula C8H15NO2 B12945524 3,3-Dimethyl-1-(methylamino)cyclobutane-1-carboxylic acid

3,3-Dimethyl-1-(methylamino)cyclobutane-1-carboxylic acid

Cat. No.: B12945524
M. Wt: 157.21 g/mol
InChI Key: DPRBKWLKZKPKTH-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(methylamino)cyclobutane-1-carboxylic acid (CAS 1936237-49-8) is a specialized cyclobutane-based building block with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . This compound features a cyclobutane ring core that is sterically constrained by two geminal methyl groups at the 3-position and is further functionalized with both a carboxylic acid and a methylamino group at the 1-position. This unique structure, combining a strained four-membered ring with multiple functional handles, makes it a valuable intermediate for synthetic organic chemistry and drug discovery research. The steric and electronic properties of the cyclobutane ring can influence the conformation and metabolic stability of potential drug candidates, and the carboxylic acid and secondary amine groups provide versatile sites for further chemical modification, such as amide bond formation or salt preparation . As a non-natural amino acid derivative, it may be investigated for its potential to introduce conformational rigidity into peptide backbones or as a core scaffold in medicinal chemistry programs targeting a range of biological activities. The compound is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

3,3-dimethyl-1-(methylamino)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-7(2)4-8(5-7,9-3)6(10)11/h9H,4-5H2,1-3H3,(H,10,11)

InChI Key

DPRBKWLKZKPKTH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)(C(=O)O)NC)C

Origin of Product

United States

Preparation Methods

Synthetic Route from 3-Dichloroacetone

A patented method describes the preparation of 3-oxo-1-cyclobutane-carboxylic acid, a key intermediate, starting from 3-dichloroacetone. The process involves:

  • Formation of a ketal by reaction of 3-dichloroacetone with ethylene glycol under acid catalysis (p-methylbenzenesulfonic acid) and toluene reflux with water removal.
  • Hydrolysis and ring closure under acidic conditions (20% hydrochloric acid, 100 °C) for extended periods (45-55 hours) to yield 3-oxo-1-cyclobutane-carboxylic acid with yields ranging from 49% to 73% depending on conditions and substrates used.

Table 1: Key Reaction Conditions for 3-Oxo-1-Cyclobutane-Carboxylic Acid Preparation

Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Notes
Ketal formation 3-Dichloroacetone, ethylene glycol, p-TsOH, toluene reflux 100 6 88-92 (distillation purity) Water removal by azeotropic distillation
Hydrolysis/ring closure 20% HCl aqueous solution 100 45-55 49-73 Acid hydrolysis and cyclization

This method is advantageous due to the use of readily available raw materials and mild reaction conditions, enabling potential scale-up.

Alternative Route via 3-Benzylidene Cyclobutanol

Another approach involves:

  • Preparation of methyl triphenylphosphonium iodide from triphenylphosphine and methyl iodide.
  • Wittig-type reaction with butyllithium and epoxy chloropropane to form 3-benzylidene cyclobutanol.
  • Oxidation and hydrolysis steps to convert this intermediate into 3-oxo cyclobutane-carboxylic acid with yields around 78-90%.

This route is more complex but allows for precise control over substitution patterns on the cyclobutane ring.

Introduction of the Methylamino Group at the 1-Position

The methylamino substituent at the 1-position is typically introduced by amination of the corresponding 1-halo or 1-oxo cyclobutane carboxylic acid derivatives.

  • Amination can be achieved by nucleophilic substitution using methylamine or methylammonium salts under controlled conditions.
  • Protection/deprotection strategies may be employed to avoid side reactions, especially when other functional groups are present.

While specific detailed protocols for the methylamino substitution on 3,3-dimethylcyclobutane-1-carboxylic acid are less commonly reported in open literature, analogous aminocyclobutanecarboxylic acids have been synthesized by:

  • Reduction of keto groups to amino groups via reductive amination.
  • Direct substitution of leaving groups (e.g., halides) with methylamine.

Synthesis of 3,3-Dimethyl Substitution

The 3,3-dimethyl substitution on the cyclobutane ring is introduced early in the synthetic sequence, often by starting from appropriately substituted precursors such as 3,3-dimethylcyclobutane derivatives or by alkylation reactions on cyclobutane intermediates.

  • For example, diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate can be hydrolyzed and further functionalized to yield the desired acid.
  • Alkylation methods or ring construction from substituted precursors are used to ensure the dimethyl groups are correctly positioned.

Summary Table of Preparation Methods

Method No. Starting Material(s) Key Steps Conditions Yield (%) Advantages Reference
1 3-Dichloroacetone, ethylene glycol Ketal formation, acid hydrolysis/cyclization 100 °C, 45-55 h, 20% HCl 49-73 Mild conditions, scalable
2 Triphenylphosphine, methyl iodide, butyllithium, epoxy chloropropane, phenyl aldehyde Wittig reaction, oxidation, hydrolysis -50 to 30 °C, multiple steps ~78-90 High purity, controlled substitution
3 3,3-Dimethylcyclobutane derivatives Hydrolysis, amination Varies, nucleophilic substitution Not specified Direct introduction of dimethyl groups

Research Findings and Notes

  • The preparation of 3-oxo-1-cyclobutane-carboxylic acid intermediates is well-documented with multiple synthetic routes, each balancing yield, cost, and operational simplicity.
  • The methylamino group introduction is typically achieved via reductive amination or nucleophilic substitution, though detailed protocols specific to 3,3-dimethyl substitution are less frequently published.
  • The use of mild acidic conditions and common reagents (e.g., ethylene glycol, hydrochloric acid) facilitates environmentally benign and cost-effective synthesis.
  • Scale-up potential is demonstrated in patent literature, emphasizing the industrial relevance of these methods.
  • The stereochemistry and purity of the final product depend heavily on the control of reaction conditions during ring formation and amination steps.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-1-(methylamino)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

3,3-Dimethyl-1-(methylamino)cyclobutane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(methylamino)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Derivatives

Structural and Functional Group Differences

The table below highlights key structural and functional differences between the target compound and related cyclobutane derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Applications References
3,3-Dimethyl-1-(methylamino)cyclobutane-1-carboxylic acid C₈H₁₅NO₂ 157.21 3,3-dimethyl, 1-methylamino Carboxylic acid, amine Drug design (hypothetical)
3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid C₈H₁₄O₄ 174.196 3,3-dimethoxy, 1-methyl Carboxylic acid Synthetic intermediate
1-Benzylcyclobutane-1-carboxylic acid C₁₂H₁₂O₂ 188.22 1-benzyl Carboxylic acid R&D (steric studies)
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid C₆H₇F₃O₂ 178.14 3-trifluoromethyl Carboxylic acid TEAD modulators
(E/Z)-1-Amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid (E7/Z7) C₉H₁₅NO₂ 185.22 3-butenyl, 1-amino Carboxylic acid, amine Peptide stapling via RCM
1-(Hydroxymethyl)-3,3-dimethylcyclobutane-1-carboxylic acid C₈H₁₄O₃ 158.20 1-hydroxymethyl, 3,3-dimethyl Carboxylic acid, alcohol Solubility modulation
Key Observations:
  • In contrast, the trifluoromethyl group in 3-(trifluoromethyl)cyclobutane-1-carboxylic acid enhances acidity (predicted pKa ~4.36) and electron-withdrawing properties .
  • Functional Groups : Secondary amines (target compound) enable salt formation or acylation, while hydroxymethyl groups (e.g., 1-(hydroxymethyl)-3,3-dimethylcyclobutane-1-carboxylic acid) introduce polarity and hydrogen-bonding capacity .
  • Applications : E7/Z7 derivatives are specialized for ring-closing metathesis (RCM)-mediated peptide stapling due to their butenyl substituents , whereas the target compound’s amine group may facilitate interactions in enzyme inhibitors or receptor ligands.

Physicochemical Properties

  • Molecular Weight : The target compound (157.21 g/mol) is lighter than 3,3-dimethoxy-1-methylcyclobutanecarboxylic acid (174.196 g/mol) due to the absence of oxygen-rich methoxy groups .
  • Acidity : The trifluoromethyl derivative exhibits a lower pKa (~4.36) compared to dimethyl-substituted analogs, where electron-donating methyl groups likely raise the carboxylic acid’s pKa .
  • Lipophilicity : 1-Benzylcyclobutane-1-carboxylic acid is more lipophilic (logP ~2.5 estimated) than the target compound, owing to its aromatic benzyl group .

Research Findings and Trends

  • Rigidity vs. Adaptability : Cyclobutane derivatives like E7/Z7 balance rigidity (from the cyclobutane ring) and adaptability (via olefin metathesis) for peptide stapling . The target compound’s rigidity may enhance binding selectivity in drug design.
  • Electron-Withdrawing Groups : Trifluoromethyl and methoxy groups modify electronic environments, impacting reactivity and target interactions .
  • Diverse Applications : Cyclobutane derivatives are increasingly explored in medicinal chemistry for their conformational constraints, which improve pharmacokinetic properties .

Biological Activity

3,3-Dimethyl-1-(methylamino)cyclobutane-1-carboxylic acid is a cyclobutane derivative that has garnered attention for its potential biological activities. This compound features a unique structural configuration that may influence its interaction with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C7H13NO2C_7H_{13}NO_2, with a molecular weight of approximately 157.21 g/mol. The compound consists of a cyclobutane ring with two methyl groups at the 3-position, a methylamino group at the 1-position, and a carboxylic acid functional group. This structure imparts unique reactivity and biological properties compared to other cyclobutane derivatives.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

  • Enzyme Modulation : Initial studies suggest that this compound can modulate enzyme activity, potentially influencing metabolic pathways.
  • Receptor Interaction : The binding affinity of this compound to various receptors has been explored, indicating possible implications in drug design and therapeutic applications.
  • Antitumor Activity : Some derivatives of cyclobutane carboxylic acids have shown low toxicity and significant antitumor effects, positioning them as candidates for cancer treatment .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the methylamino group plays a crucial role in enhancing the compound's interaction with biological targets.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with structurally related compounds:

Compound NameMolecular FormulaKey Features
CyclobutaneC4H8Simple four-membered ring without substituents
1,3-DimethylcyclobutaneC6H12Contains two methyl groups at positions 1 and 3
Cyclobutane-1-carboxylic acidC5H8O2A carboxylic acid derivative of cyclobutane
Methyl 3-methoxy-1-(methylamino)cyclobutane-1-carboxylateC8H13N O3Contains a methoxy group along with methylamino

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Tumor Detection : Research utilizing radiolabeled analogs of cyclobutane derivatives has demonstrated their utility as PET probes for tumor detection. These studies indicate that modifications to the cyclobutane structure can enhance uptake in tumor tissues while minimizing brain uptake due to the blood-brain barrier .
  • Antagonistic Properties : Some derivatives have been shown to act as selective antagonists for specific receptors (e.g., NMDA receptors), which may provide insights into their role in neurological conditions .

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